(E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an acetamido group, a methoxyethyl group, a benzo[d]thiazol-2(3H)-ylidene group, and a 1-methyl-1H-pyrazole-5-carboxamide group. These groups could potentially give the compound a variety of interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the acetamido group could be introduced via an acetylation reaction, and the methoxyethyl group could be introduced via an alkylation reaction. The benzo[d]thiazol-2(3H)-ylidene group and the 1-methyl-1H-pyrazole-5-carboxamide group could be introduced via condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of these groups could potentially give the compound a variety of interesting structural properties, such as the ability to form hydrogen bonds or participate in π-π stacking interactions .Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions, depending on the conditions. For example, the acetamido group could potentially undergo hydrolysis to form an amine and acetic acid. The methoxyethyl group could potentially undergo elimination reactions to form an alkene .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, the presence of the acetamido and methoxyethyl groups could potentially make the compound polar and therefore soluble in polar solvents .Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have been focusing on the synthesis of novel heterocyclic compounds due to their significance in medicinal chemistry and material science. Compounds containing benzodithiazole and pyrazole moieties, similar to the chemical structure , have been synthesized and evaluated for various biological activities. These activities include anti-inflammatory, analgesic, antibacterial, and antioxidant effects, among others. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial and Antioxidant Activities
The synthesis and characterization of N-substituted benzyl/phenyl acetamides based on pyrazolobenzothiazine have revealed that many of these compounds possess moderate to significant radical scavenging activity. This suggests potential applications in developing new antimicrobial and antioxidant agents (Ahmad et al., 2012).
Antiviral Potential
In the realm of antiviral research, some novel heterocyclic compounds incorporating thiadiazole moieties have been assessed for their insecticidal activity against pests like the cotton leafworm, hinting at their potential use in agricultural pest control (Fadda et al., 2017).
Drug Design and QSAR Studies
The design, synthesis, and QSAR (Quantitative Structure-Activity Relationship) studies of compounds with similar structures have led to the identification of promising antibacterial agents. Such studies contribute to understanding the relationship between molecular structure and biological activity, guiding the design of more effective drugs (Palkar et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. By inhibiting PTP1B, the compound enhances the signaling of insulin and leptin, hormones that play crucial roles in the regulation of glucose and energy homeostasis .
Pharmacokinetics
Similar compounds have shown good in vitro ptp1b inhibitory potency and in vivo antihyperglycemic efficacy , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The inhibition of PTP1B by this compound results in enhanced insulin and leptin signaling, leading to improved glucose and energy homeostasis . This can be particularly beneficial in the treatment of Type II diabetes .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the polarity of the solvent
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is highly reactive, it could potentially be hazardous to handle. Additionally, if the compound is intended to be used as a drug, it would need to be thoroughly tested for toxicity and side effects .
Future Directions
properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-11(23)19-12-4-5-13-15(10-12)26-17(22(13)8-9-25-3)20-16(24)14-6-7-18-21(14)2/h4-7,10H,8-9H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIBSUJSRVRORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=NN3C)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide |
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